Fmoc-O-benzyl-L-phosphothreonine
Overview
Description
Fmoc-O-benzyl-L-phosphothreonine, also known as Fmoc-Thr(PO(OBzl)OH)-OH, is a synthetic peptide used in the synthesis of macrocyclic peptidomimetics as pololike kinase 1 polo-box domain-binding inhibitors . It is an excellent building block for the preparation of phosphothreonine-containing peptides .
Synthesis Analysis
This derivative can be introduced using standard activation methods, such as PyBOP and TBTU . The monoprotected phosphothreonine residue once incorporated is stable to piperidine .Molecular Structure Analysis
The molecular formula of this compound is C26H26NO8P . It has a molar mass of 511.47 g/mol .Chemical Reactions Analysis
This compound is used in the synthesis of macrocyclic peptidomimetics as pololike kinase 1 polo-box domain-binding inhibitors . It is also used in the preparation of phosphopeptides .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.377±0.06 g/cm3 .Scientific Research Applications
Peptide Synthesis
Fmoc-O-benzyl-L-phosphothreonine is utilized in the synthesis of peptides, specifically those containing phosphoserine or phosphothreonine. This is due to its stability and suitability as a building block for automated peptide synthesis via solid-phase methods. The derivatives of this compound, obtained as crystalline compounds, demonstrate favorable characteristics for use in such synthetic processes (Wakamiya et al., 1996).
Synthesis of Phosphopeptide Forigerimod
Fmoc-O-benzyl-L-phosphoserine, a similar compound, plays a crucial role in the synthesis of Forigerimod, a phosphopeptide under investigation for treating Systemic Lupus Erythematosus (SLE). An efficient one-pot process for producing Fmoc-O-benzyl-L-phosphoserine using inexpensive materials has been developed, showcasing the importance of such derivatives in pharmaceutical research and development (Petrillo et al., 2012).
Preparation of Peptide Prodrugs
The compound N‐Fmoc‐phosphothreonine, protected by a mono‐(pivaloyloxy)methyl (POM) moiety, was synthesized for solid‐phase peptide syntheses employing acid‐labile resins and Fmoc‐based protocols. This methodology facilitated the first synthesis of phosphothreonine-containing polypeptides with bioreversible prodrug protection, a significant advancement in biological applications (Qian et al., 2014).
Glycopeptide Synthesis
Fmoc-threonine derivatives, including this compound, have been used in the solid-phase synthesis of glycopeptides. These derivatives are particularly useful in creating complex glycopeptides with specific structural features, illustrating the versatility of Fmoc-derivatives in peptide chemistry (Luening et al., 1989).
Hydrogelation and Self-Assembly
Fmoc-protected amino acids, including derivatives of Fmoc-threonine, are known for their efficient self-assembly and hydrogelation in aqueous solvents. These characteristics are significant in the context of biological materials and nanotechnology, where controlled assembly and gelation are crucial (Ryan et al., 2010).
Synthesis of Bio-Inspired Functional Materials
Fmoc-modified amino acids and short peptides, which include Fmoc-threonine derivatives, possess self-assembly features suitable for various applications. These include cell cultivation, bio-templating, and drug delivery, highlighting the broad potential of Fmoc-modified building blocks in materials science and biotechnology (Tao et al., 2016).
properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-BXKMTCNYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938646 | |
Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175291-56-2 | |
Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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